4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole
Overview
Description
4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole is a nitrogen-containing aromatic heterocycle. This compound is part of the indolocarbazole family, known for its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method includes the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of tin(IV) chloride, followed by regioselective palladium-catalyzed cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electronic applications.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, tin(IV) chloride for acylation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield a variety of substituted indolocarbazole derivatives .
Scientific Research Applications
4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with molecular targets such as aryl hydrocarbon receptors. This interaction can modulate gene expression and cellular responses. Additionally, its redox-active properties enable it to participate in electron transfer processes, which are crucial in its applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
5,11-Dihydroindolo[3,2-b]carbazole: Shares the same core structure but lacks the dimethyl substitutions.
5,12-Dihydroindolo[3,2-a]carbazole: Another isomer with different electronic properties.
5,7-Dihydroindolo[2,3-b]carbazole: Differently substituted indolocarbazole with unique applications.
Uniqueness
4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole is unique due to its specific methyl substitutions at positions 4 and 10, which enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics and as a research tool in biological studies .
Properties
IUPAC Name |
4,10-dimethyl-5,11-dihydroindolo[3,2-b]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-11-5-3-7-13-15-9-18-16(10-17(15)21-19(11)13)14-8-4-6-12(2)20(14)22-18/h3-10,21-22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLBEBYUZRVGSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC4=C(C=C3N2)C5=CC=CC(=C5N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147588 | |
Record name | Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106362-61-2 | |
Record name | Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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